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Compound of Interest

(R)-2-(Aminomethyl)-3-
Compound Name:
methylbutanoic acid

Cat. No.: B152230

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, also known as (R)-[32-
Homovaline hydrochloride, is a chiral 3-amino acid derivative. Due to its specific
stereochemistry and the presence of both amino and carboxylic acid functional groups, it
serves as a valuable building block in medicinal chemistry and drug development.[1] Its
incorporation into peptide-based therapeutics can enhance potency and increase stability
against enzymatic degradation.[2] This document provides a comprehensive overview of its
physicochemical properties, detailed experimental protocols for their determination, and its role
in synthetic workflows.

Chemical Structure and Identifiers
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(R)-2-(Aminomethyl)-3-methylbutanoic acid

UPAC Name hydrochloride

Synonyms (R)-B2-Homovaline hydrochloride
Molecular Formula CeH14CINO2[3]

Molecular Weight 167.63 g/mol [3]

CAS Number 1276055-45-8[3]

Canonical SMILES CC(C)C(CN)C(=0)0.CI

InChl Key VTSGIJSAOIJMRTGB-JEDNCBNOSA-N

Physicochemical Properties

The following table summarizes the available physicochemical data for (R)-2-
(Aminomethyl)-3-methylbutanoic acid HCI. It is important to note that experimentally
determined values for several properties are not readily available in the public domain. In such
cases, information on related compounds or calculated values are provided with appropriate
context.
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Property Value Source & Notes
Physical Form Solid
Melting Point Not available Experimental data not found.
Valued for its solubility, making o )
N o Quantitative experimental data
Solubility it suitable for both oral and

injectable dosage forms.[1]

(e.g., in g/100 mL) not found.

Optical Activity

[0]/D +12.0 £ 1.0° (c = 1 in
DMF)

Experimental value.

pKa

Not available

Experimental data not found.
As a compound with an amino
group and a carboxylic acid
group, it will have at least two

pKa values.

logP

~0.7237

This is a calculated value for
the (S)-enantiomer, (S)-2-
(Aminomethyl)-3-
methylbutanoic acid
hydrochloride.[4] The logP of
the (R)-enantiomer is expected

to be identical.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

These are generalized protocols and may require optimization for this specific compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

o Apparatus: Capillary melting point apparatus.

e Procedure:
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A small, dry sample of (R)-2-(Aminomethyl)-3-methylbutanoic acid HCl is finely
powdered and packed into a capillary tube to a height of 2-3 mm.

The capillary tube is placed in the heating block of the melting point apparatus.

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting
point.

The temperature range from the appearance of the first liquid droplet to the complete
liquefaction of the sample is recorded as the melting range. For a pure substance, this
range should be narrow.

Aqueous Solubility Determination

This protocol determines the equilibrium solubility of the compound in water.

e Apparatus: Shaking incubator or magnetic stirrer, analytical balance, centrifuge, HPLC or

UV-Vis spectrophotometer.

e Procedure:

o

An excess amount of (R)-2-(Aminomethyl)-3-methylbutanoic acid HCl is added to a
known volume of deionized water in a sealed vial.

The resulting suspension is agitated in a shaking incubator at a constant temperature
(e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

After equilibration, the suspension is centrifuged to pellet the undissolved solid.

A sample of the clear supernatant is carefully removed, diluted as necessary, and the
concentration of the dissolved compound is quantified using a suitable analytical method
like HPLC or UV-Vis spectrophotometry against a standard curve.

The solubility is expressed in units such as mg/mL or g/100 mL.

pKa Determination by Potentiometric Titration
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This method is used to determine the acid dissociation constants (pKa) of the ionizable groups
(the carboxylic acid and the primary amine).

e Apparatus: pH meter with a calibrated electrode, burette, magnetic stirrer, beaker.
e Procedure:

o A precisely weighed amount of (R)-2-(Aminomethyl)-3-methylbutanoic acid HCl is
dissolved in a known volume of deionized water.

o The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is
immersed in the solution.

o The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH),
added in small, precise increments from a burette.

o The pH of the solution is recorded after each addition of the titrant.
o The titration is continued past the equivalence points.
o Aftitration curve is generated by plotting the pH versus the volume of titrant added.

o The pKa values correspond to the pH at the half-equivalence points on the titration curve.
The first pKa will correspond to the carboxylic acid group, and the second to the
aminomethyl group.

LogP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity.

o Apparatus: n-Octanol, water (or a suitable buffer), separatory funnel or vials, shaker,
analytical instrument (HPLC or UV-Vis).

e Procedure:

o n-Octanol and water are mutually saturated by mixing them vigorously and allowing the
phases to separate.
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o A known amount of (R)-2-(Aminomethyl)-3-methylbutanoic acid HCl is dissolved in one
of the phases (typically the one in which it is more soluble).

o A known volume of this solution is mixed with a known volume of the other pre-saturated
phase in a vial.

o The vial is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the
compound between the two phases.

o The mixture is then centrifuged to ensure complete phase separation.

o The concentration of the compound in each phase (aqueous and n-octanol) is determined
using an appropriate analytical technique.

o The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol
phase to the concentration in the aqueous phase.

o LogP is the base-10 logarithm of P.

Applications in Drug Development

As a 3-amino acid, (R)-2-(Aminomethyl)-3-methylbutanoic acid HCl is a crucial component
in the synthesis of peptidomimetics and other complex molecules.[5] Its primary application is
in solid-phase peptide synthesis (SPPS), where it can be incorporated into a growing peptide
chain to confer unique structural and functional properties.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for incorporating an amino acid like (R)-2-
(Aminomethyl)-3-methylbutanoic acid HCI into a peptide using the Fmoc (9-
fluorenylmethyloxycarbonyl) strategy.
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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy.

Role of B-Amino Acids in Peptidomimetics

The incorporation of -amino acids like (R)-2-(Aminomethyl)-3-methylbutanoic acid into
peptide sequences is a key strategy in drug design. This modification can lead to several

advantageous properties.
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Caption: Logical relationship showing the role of 3-amino acids in creating peptidomimetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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